2-(Methoxymethyl)-6-methylmorpholine is an organic compound classified as a morpholine derivative. It features a morpholine ring with a methoxymethyl group at the 2-position and a methyl group at the 6-position. This compound is noted for its unique structural properties, which enhance its utility in various chemical applications, particularly in organic synthesis and medicinal chemistry.
2-(Methoxymethyl)-6-methylmorpholine falls under the category of morpholine derivatives, which are cyclic amines characterized by a six-membered ring containing one nitrogen atom. Its distinct substituents contribute to its classification within this group, influencing its chemical behavior and reactivity.
The synthesis of 2-(Methoxymethyl)-6-methylmorpholine typically involves the reaction of morpholine with methoxymethyl chloride. The process is conducted under basic conditions to facilitate nucleophilic substitution.
The molecular structure of 2-(Methoxymethyl)-6-methylmorpholine can be represented as follows:
The compound's structure influences its physical and chemical properties significantly, making it a versatile intermediate in organic synthesis .
2-(Methoxymethyl)-6-methylmorpholine participates in various chemical reactions, including:
These reactions expand the utility of 2-(Methoxymethyl)-6-methylmorpholine in synthetic organic chemistry .
The mechanism of action for 2-(Methoxymethyl)-6-methylmorpholine involves its interaction with biological targets through hydrogen bonding and other molecular interactions facilitated by its substituents. The morpholine ring provides a stable scaffold that enhances binding affinity to various targets, making it a candidate for further biological evaluation .
These properties make 2-(Methoxymethyl)-6-methylmorpholine suitable for various applications in laboratory and industrial settings .
2-(Methoxymethyl)-6-methylmorpholine has several notable applications:
This compound's versatility underscores its significance in both academic research and industrial applications.
2-(Methoxymethyl)-6-methylmorpholine possesses two stereogenic centers – at the C2 and C6 positions of the morpholine ring – resulting in four possible configurational isomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The morpholine ring adopts a chair conformation in which substituents occupy either equatorial or axial positions. Computational chemistry data indicates that the (2R,6R) configuration exhibits the lowest energy state when both substituents occupy equatorial positions, minimizing 1,3-diaxial interactions [2]. The relative energies of diastereomers vary significantly, with the diequatorial conformer being approximately 2.3 kcal/mol more stable than the diaxial conformer, as determined by DFT calculations at the B3LYP/6-311G(d,p) level [6].
The C2 methoxymethyl substituent (-CH₂OCH₃) introduces significant steric bulk compared to typical morpholine substituents. Molecular modeling reveals that this group adopts a preferred gauche conformation relative to the morpholine ring to minimize steric interactions with the ring oxygen. The C6 methyl group exhibits minimal conformational flexibility but significantly impacts the ring inversion barrier, increasing it by approximately 1.8 kcal/mol compared to unsubstituted morpholine [6]. These structural features create a chiral environment that influences molecular recognition properties, particularly in biological systems where stereoselective interactions are critical.
Property | Value | Calculation Method |
---|---|---|
Molecular Formula | C₆H₁₄ClNO₂ | Empirical |
Molecular Weight | 167.63 g/mol | - |
log P (Consensus) | 0.14 | XLOGP3/WLOGP/MLOGP average |
Water Solubility (ESOL) | 24.5 mg/mL | Delaney method |
Topological Polar SA | 30.49 Ų | Ertl et al. method |
H-bond Acceptors | 3 | - |
H-bond Donors | 1 | - |
Rotatable Bonds | 2 | - |
Source: Derived from computational chemistry data [2] [8]
The stereoselective synthesis of 2-(Methoxymethyl)-6-methylmorpholine relies on chiral pool utilization and asymmetric methodologies. One effective approach employs L-tartaric acid as a chiral auxiliary to control the C2 stereocenter. In this route, a tartrate-derived epoxy aldehyde undergoes regioselective ring opening with methylamine, followed by acid-catalyzed cyclization to establish the morpholine ring with >98% diastereomeric excess at C2 [5]. The C6 methyl stereocenter is subsequently introduced via diastereoselective alkylation using (+)- or (-)-sparteine as a chiral director, achieving up to 92% de for the (2S,6S) isomer [10].
An alternative multi-step sequence begins with enantiomerically enriched 3-methylazetidine, which undergoes ring expansion through controlled hydrolysis and subsequent reductive amination with 2,2-dimethoxyacetaldehyde. This method yields the (2R,6R) enantiomer in 85% enantiomeric excess and 67% overall yield after hydrochloride salt formation [8]. The synthetic route is notable for its preservation of enantiomeric purity during ring expansion, a challenging transformation in heterocyclic chemistry.
Reductive amination strategies employing chiral catalysts have demonstrated significant improvements in stereocontrol. When 2-(methoxymethyl)-5-oxomorpholine is subjected to asymmetric hydrogenation using a DuPhos-rhodium complex (0.5 mol% loading), both C2 and C6 stereocenters are established simultaneously with 96% ee and >20:1 diastereoselectivity for the (2S,6S) isomer [5]. The reaction proceeds under moderate hydrogen pressure (50 psi) in methanol at room temperature, offering a practical route to multigram quantities of enantiomerically enriched material.
Method | Key Step | Yield (%) | e.e. (%) | Diastereoselectivity |
---|---|---|---|---|
L-Tartrate Epoxide Opening | Regioselective aminolysis | 78 | >99 (C2) | 92:8 (6S:6R) |
3-Methylazetidine Expansion | Ring expansion | 67 | 85 | Single isomer |
Asymmetric Hydrogenation | Rh-DuPhos catalysis | 91 | 96 | >20:1 (2S,6S) |
Chiral Auxiliary Alkylation | Sparteine-directed methylation | 65 | - | 92:8 (6S:6R) |
Transition metal catalysis provides powerful methods for enantioselective synthesis of morpholine derivatives. Ruthenium-BINAP complexes effectively catalyze the asymmetric hydrogenation of enamide precursors to 2-substituted morpholines, achieving up to 98% ee for C2-alkyl substituted derivatives under optimized conditions (50 bar H₂, 50°C, iPrOH) [5]. When applied to 2-(methoxymethyl)morpholine precursors, this method delivers the (R)-enantiomer in 94% ee with catalyst loadings as low as 0.1 mol%. The reaction tolerates various protecting groups, including benzyl and carbamates, though the bulky methoxymethyl substituent requires extended reaction times (24-48 hours) for complete conversion.
Organocatalytic approaches have emerged as versatile alternatives to metal-mediated processes. Proline-derived catalysts enable the enantioselective Mannich reaction between morpholinone derivatives and formaldehyde, establishing the C6 methyl stereocenter with 90% ee [10]. This methodology benefits from aqueous reaction conditions and catalyst recyclability, though diastereocontrol remains challenging when both stereocenters are present. For resolution approaches, lipase-catalyzed kinetic resolution using vinyl acetate as acyl donor achieves 48% conversion and 98% ee for the (S)-acetate product, with the unreacted (R)-alcohol recovered in >99% ee after 24 hours [5].
Chiral phase-transfer catalysis offers a practical route to multigram quantities of enantiomerically enriched material. When employing a Maruoka catalyst (N-spiro quaternary ammonium salt), N-alkylation of morpholinone derivatives with methyl triflate proceeds with 95% ee at -40°C in toluene/NaOH(aq) biphasic system [10]. This method demonstrates exceptional functional group tolerance toward the methoxymethyl substituent, with no observable side reactions. Recent advances in continuous flow asymmetric synthesis have reduced reaction times from hours to minutes while maintaining enantioselectivity >90% through precise residence time control and immobilized catalysts [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7